molecular formula C20H15N3O2 B12433094 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid

2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid

Cat. No.: B12433094
M. Wt: 329.4 g/mol
InChI Key: TZAFGBQJVOLJIF-UHFFFAOYSA-N
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Description

2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid typically involves the reaction of N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . The reaction is carried out under reflux conditions in the presence of a base such as piperidine in absolute ethanol . The product is then purified using standard techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key signaling pathways that regulate cell growth and division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of the cyano group and the pyrazole ring system enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C20H15N3O2/c1-14-7-9-15(10-8-14)19-17(11-16(12-21)20(24)25)13-23(22-19)18-5-3-2-4-6-18/h2-11,13H,1H3,(H,24,25)

InChI Key

TZAFGBQJVOLJIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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